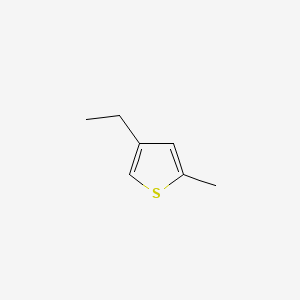

Thiophene, 4-ethyl-2-methyl-

Übersicht

Beschreibung

“Thiophene, 4-ethyl-2-methyl-” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It plays a vital role in medicinal chemistry and material science, and it’s used in the synthesis of various biologically active compounds .

Synthesis Analysis

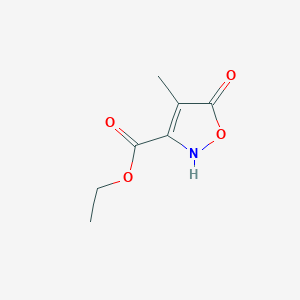

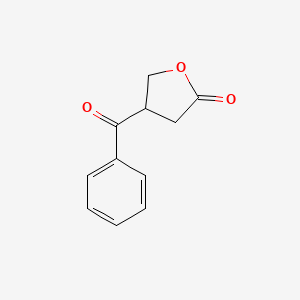

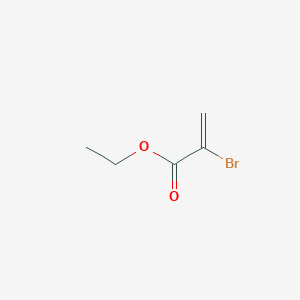

Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular formula of “Thiophene, 4-ethyl-2-methyl-” is C7H10S . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . More detailed reaction mechanisms can be found in the referenced papers .Physical And Chemical Properties Analysis

The molecular weight of “Thiophene, 4-ethyl-2-methyl-” is 126.22 g/mol . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . More detailed physical and chemical properties can be found in resources like the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Summary of Application

Thiophene derivatives have been recognized for their promising pharmacological characteristics, particularly in the field of antimicrobial activity. They have been used to create new heterocyclic compounds that show significant antimicrobial activity against various bacterial and fungal species .

Methods of Application

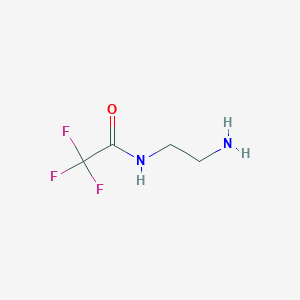

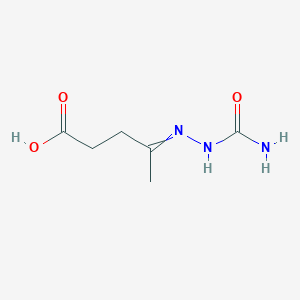

The compounds are synthesized from the titled enaminone via reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .

Results or Outcomes

The results of antimicrobial activity of the prepared compounds revealed that certain derivatives exhibited activity comparable to standard drugs such as ampicillin and gentamicin for all tested bacteria species . Changing the substituents at position-2 of the thiophene ring significantly affected their biological activity .

Antioxidant Activity

Summary of Application

Thiophene derivatives have been synthesized and evaluated for their in vitro antioxidant activity .

Methods of Application

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .

Results or Outcomes

The antioxidant screening results indicated that certain compounds exhibited excellent antioxidant activity with IC50 values of 48.45 and 45.33 respectively when compared with ascorbic acid as a standard drug .

Anticorrosion Activity

Summary of Application

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Methods of Application

The anticorrosion activity was evaluated by the gravimetric method .

Results or Outcomes

Anticorrosion screening results indicated that certain compounds showed high anticorrosion efficiency (97.90%) with a low corrosion rate .

Anticancer Activity

Summary of Application

Thiophene derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay .

Methods of Application

The anticancer activity was evaluated using the sulforhodamine B assay .

Results or Outcomes

Results of anticancer screening indicated that certain compounds showed effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^-4 M when compared with adriamycin as a standard .

Optoelectronic Properties

Summary of Application

Thiophene derivatives are widely recognized for their optoelectronic properties, which are particularly exploited as oligomers and polymers for molecular electronics .

Methods of Application

The optoelectronic properties of thiophene derivatives are evaluated using various spectroscopic techniques .

Results or Outcomes

The results indicated that thiophene derivatives have promising optoelectronic properties, making them suitable for use in molecular electronics .

Organic Semiconductors

Summary of Application

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Methods of Application

The organic semiconductors are synthesized using various chemical reactions involving thiophene-mediated molecules .

Results or Outcomes

The results indicated that thiophene-mediated molecules significantly contribute to the advancement of organic semiconductors .

Diabetes Mellitus Treatment

Summary of Application

Thiophene derivatives are known to have potential therapeutic applications in the treatment of diabetes mellitus .

Methods of Application

The compounds are synthesized and then tested for their ability to regulate blood sugar levels .

Results or Outcomes

While specific results vary, some thiophene derivatives have shown promise in managing blood glucose levels, suggesting potential for future development into diabetes treatments .

Antihypertensive Activity

Summary of Application

Thiophene derivatives have been studied for their potential antihypertensive activity .

Methods of Application

The compounds are synthesized and then tested for their ability to lower blood pressure .

Results or Outcomes

Some thiophene derivatives have shown significant antihypertensive activity, indicating potential for future development into blood pressure medications .

Anti-Inflammatory Activity

Summary of Application

Thiophene derivatives have been recognized for their anti-inflammatory properties .

Methods of Application

The compounds are synthesized and then tested for their ability to reduce inflammation .

Results or Outcomes

Certain thiophene derivatives have shown significant anti-inflammatory activity, suggesting potential for future development into anti-inflammatory medications .

Cholesterol Inhibitors

Summary of Application

Thiophene derivatives have been studied for their potential as cholesterol inhibitors .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit cholesterol synthesis .

Results or Outcomes

Some thiophene derivatives have shown significant cholesterol inhibitory activity, indicating potential for future development into cholesterol-lowering medications .

Antiviral Activity

Summary of Application

Thiophene derivatives have been recognized for their antiviral properties .

Methods of Application

The compounds are synthesized and then tested for their ability to inhibit viral replication .

Results or Outcomes

Certain thiophene derivatives have shown significant antiviral activity, suggesting potential for future development into antiviral medications .

Organic Light-Emitting Diodes (OLEDs)

Summary of Application

Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .

Methods of Application

The compounds are synthesized and then used in the fabrication of OLEDs .

Results or Outcomes

Thiophene-mediated molecules have shown significant promise in improving the efficiency and lifespan of OLEDs .

Safety And Hazards

Zukünftige Richtungen

Thiophene derivatives continue to attract interest due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic strategies, exploring additional biological activities, and improving the safety profile of these compounds .

Eigenschaften

IUPAC Name |

4-ethyl-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWVMUQUYOKTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333832 | |

| Record name | Thiophene, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene, 4-ethyl-2-methyl- | |

CAS RN |

13678-54-1 | |

| Record name | Thiophene, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.